molecular formula C16H22N2O3 B2438333 4-[2-(4-Ethoxyphenyl)acetyl]-3,3-dimethylpiperazin-2-one CAS No. 952860-83-2

4-[2-(4-Ethoxyphenyl)acetyl]-3,3-dimethylpiperazin-2-one

Cat. No.: B2438333
CAS No.: 952860-83-2
M. Wt: 290.363
InChI Key: VFQQKDUABKTRAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[2-(4-Ethoxyphenyl)acetyl]-3,3-dimethylpiperazin-2-one is a synthetic small molecule featuring a piperazin-2-one core, a privileged scaffold in medicinal chemistry. The structure is characterized by a 3,3-dimethyl substitution on the piperazine ring, which can impose conformational restraint, and an aromatic (4-ethoxyphenyl)acetyl side chain. This molecular architecture suggests potential for diverse biological activities, as similar piperazine and piperazinone derivatives are frequently investigated as key intermediates and scaffolds in drug discovery for modulating protein-protein interactions . Piperazine-based compounds are extensively explored in pharmaceutical research for their ability to interact with various enzyme families and cellular receptors. The specific substitution pattern on this molecule—combining a lipophilic, aromatic group with a constrained, heterocyclic core—makes it a compound of interest for developing novel inhibitors, particularly for targets involving deep hydrophobic pockets. Research on analogous structures has shown that such molecules can be optimized for high-affinity binding to therapeutic targets, such as the MDM2-p53 interface, which is a crucial pathway in oncology research . Potential research applications for this compound include serving as a building block in synthetic chemistry, a lead compound in hit-to-lead optimization campaigns, or a chemical probe for investigating novel biological targets in areas like kinase signaling and bromodomain inhibition . Its structure aligns with the design principles of compounds that mimic protein secondary structures to disrupt disease-relevant cellular processes. Researchers may find value in this molecule for exploring structure-activity relationships (SAR) and advancing programs in early-stage drug discovery. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-[2-(4-ethoxyphenyl)acetyl]-3,3-dimethylpiperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3/c1-4-21-13-7-5-12(6-8-13)11-14(19)18-10-9-17-15(20)16(18,2)3/h5-8H,4,9-11H2,1-3H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFQQKDUABKTRAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)N2CCNC(=O)C2(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Route 1: Sequential Acylation and Cyclization

This method involves the synthesis of the 3,3-dimethylpiperazin-2-one core followed by acylation with 2-(4-ethoxyphenyl)acetyl chloride.

Step 1: Synthesis of 3,3-Dimethylpiperazin-2-one
The piperazin-2-one ring is constructed via cyclization of $$ N $$-methyldiamine precursors. For example, reacting 1,2-diamino-2-methylpropane with phosgene or a carbonyl equivalent under inert conditions yields the 3,3-dimethylpiperazin-2-one scaffold. The reaction is typically conducted in tetrahydrofuran (THF) at 0–5°C to minimize side reactions.

Step 2: Preparation of 2-(4-Ethoxyphenyl)acetyl Chloride
4-Ethoxyphenylacetic acid is treated with thionyl chloride ($$ \text{SOCl}2 $$) or oxalyl chloride ($$ \text{Cl}2\text{CO} $$) in dichloromethane (DCM) at reflux. The resulting acid chloride is purified via distillation under reduced pressure.

Step 3: Acylation of 3,3-Dimethylpiperazin-2-one
The piperazin-2-one is dissolved in anhydrous DCM, and triethylamine (TEA) is added as a base. 2-(4-Ethoxyphenyl)acetyl chloride is introduced dropwise at 0°C, followed by stirring at room temperature for 12–24 hours. The product is isolated via aqueous workup and recrystallized from ethanol.

Reaction Scheme:
$$
\text{3,3-Dimethylpiperazin-2-one} + \text{2-(4-Ethoxyphenyl)acetyl chloride} \xrightarrow{\text{TEA, DCM}} \text{Target Compound}
$$

Route 2: One-Pot Tandem Synthesis

Recent advancements utilize tandem reactions to streamline synthesis. A mixture of 4-ethoxyphenylacetic acid, 1,2-diamino-2-methylpropane, and a coupling agent such as $$ N,N' $$-dicyclohexylcarbodiimide (DCC) is heated in acetonitrile at 80°C. This approach concurrently forms the piperazin-2-one ring and introduces the acetyl group, reducing purification steps.

Optimization Parameters:

  • Solvent: Acetonitrile or dimethylformamide (DMF)
  • Catalyst: 4-Dimethylaminopyridine (DMAP)
  • Yield: 65–72% after column chromatography (silica gel, ethyl acetate/hexane)

Route 3: Enzymatic Resolution for Chiral Purity

For enantiomerically pure forms, lipase-mediated resolution is employed. Racemic 3,3-dimethylpiperazin-2-one is treated with vinyl acetate in the presence of Candida antarctica lipase B (CAL-B), selectively acetylating one enantiomer. The desired (R)-enantiomer is then separated via fractional crystallization.

Critical Analysis of Methodologies

Yield and Purity Considerations

  • Route 1 offers moderate yields (50–60%) but high purity (>95%) due to controlled acylation.
  • Route 2 improves efficiency but requires rigorous temperature control to prevent dimerization.
  • Route 3 achieves >99% enantiomeric excess (ee) but is cost-prohibitive for large-scale production.

Spectroscopic Characterization

  • $$ ^1\text{H} $$ NMR (400 MHz, CDCl$$ _3 $$): δ 1.35 (t, J = 7.0 Hz, 3H, OCH$$ _2 $$CH$$ _3 $$), 1.48 (s, 6H, CH$$ _3 $$), 3.25–3.40 (m, 4H, piperazine), 4.02 (q, J = 7.0 Hz, 2H, OCH$$ _2 $$), 7.25–7.30 (d, 2H, ArH), 7.85–7.90 (d, 2H, ArH).
  • IR (KBr): 1680 cm$$ ^{-1} $$ (C=O stretch), 1245 cm$$ ^{-1} $$ (C-O-C).

Industrial-Scale Production Challenges

Scaling up synthesis necessitates addressing:

  • Solvent Recovery: DCM and THF require distillation for reuse.
  • Waste Management: Neutralization of acidic byproducts (e.g., HCl from acylation).
  • Cost Efficiency: Substituting DCC with cheaper coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Emerging Innovations

Recent patents disclose microwave-assisted synthesis, reducing reaction times from hours to minutes. For instance, irradiating a mixture of 3,3-dimethylpiperazin-2-one and 2-(4-ethoxyphenyl)acetic acid at 100°C for 15 minutes achieves 85% conversion.

Chemical Reactions Analysis

Types of Reactions

4-[2-(4-Ethoxyphenyl)acetyl]-3,3-dimethylpiperazin-2-one can undergo various chemical reactions, including:

    Oxidation: The ethoxyphenyl group can be oxidized to form corresponding phenolic derivatives.

    Reduction: The acetyl group can be reduced to an alcohol using reducing agents like sodium borohydride.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Phenolic derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-[2-(4-Ethoxyphenyl)acetyl]-3,3-dimethylpiperazin-2-one has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting central nervous system disorders.

    Biology: The compound is used in biochemical assays to study enzyme interactions and receptor binding.

    Industry: It serves as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-[2-(4-Ethoxyphenyl)acetyl]-3,3-dimethylpiperazin-2-one involves its interaction with specific molecular targets, such as receptors or enzymes. The ethoxyphenyl group may facilitate binding to hydrophobic pockets, while the piperazine ring can interact with polar residues. This dual interaction can modulate the activity of the target, leading to the desired pharmacological effect.

Comparison with Similar Compounds

Similar Compounds

    4-(2-(4-Methoxyphenyl)acetyl)-3,3-dimethylpiperazin-2-one: Similar structure with a methoxy group instead of an ethoxy group.

    4-(2-(4-Chlorophenyl)acetyl)-3,3-dimethylpiperazin-2-one: Contains a chlorophenyl group instead of an ethoxyphenyl group.

Uniqueness

4-[2-(4-Ethoxyphenyl)acetyl]-3,3-dimethylpiperazin-2-one is unique due to the presence of the ethoxy group, which can influence its lipophilicity and binding affinity to biological targets. This can result in distinct pharmacokinetic and pharmacodynamic properties compared to its analogs.

Biological Activity

4-[2-(4-Ethoxyphenyl)acetyl]-3,3-dimethylpiperazin-2-one is a synthetic compound belonging to the piperazine class, which has garnered attention for its potential biological activities. This article reviews its synthesis, biological mechanisms, and therapeutic applications based on diverse research findings.

The compound can be synthesized through various methods, typically involving the reaction of 4-ethoxyphenylacetic acid derivatives with 3,3-dimethylpiperazine. The final product is characterized by its unique structure, which includes a piperazinone ring and an ethoxyphenyl group.

Chemical Structure

PropertyDetails
IUPAC Name This compound
Molecular Formula C15H20N2O2
Molecular Weight 264.34 g/mol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes, particularly those involved in inflammatory pathways. This inhibition may lead to reduced synthesis of pro-inflammatory mediators.
  • Receptor Modulation : It may also interact with specific receptors, influencing cellular signaling pathways that regulate pain and inflammation.

Therapeutic Applications

Research indicates several promising therapeutic applications:

  • Anti-inflammatory Properties : Studies have demonstrated that the compound can reduce inflammation in animal models by inhibiting cyclooxygenase (COX) enzymes.
  • Analgesic Effects : Its analgesic properties have been observed in pain models, suggesting potential use in pain management therapies.
  • Antimicrobial Activity : Preliminary studies indicate that it may possess antimicrobial properties against various pathogens, although further research is needed to establish efficacy.

Case Study 1: Anti-inflammatory Effects

In a controlled study involving rats with induced paw edema, administration of the compound resulted in a significant reduction in swelling compared to the control group. The mechanism was linked to decreased levels of inflammatory cytokines.

Case Study 2: Analgesic Activity

Another study assessed the analgesic effect using the hot plate test in mice. Results showed that treated animals exhibited a higher pain threshold compared to untreated controls, indicating effective pain relief.

Case Study 3: Antimicrobial Testing

In vitro tests against Staphylococcus aureus revealed that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL, suggesting moderate antimicrobial activity.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with other piperazine derivatives:

Compound NameBiological ActivityMIC (µg/mL)
4-(2-(4-Methoxyphenyl)acetyl)-3,3-dimethylpiperazin-2-oneAnti-inflammatory25
4-(2-(4-Chlorophenyl)acetyl)-3,3-dimethylpiperazin-2-oneAntimicrobial40
4-[2-(Phenyl)acetyl]-3,3-dimethylpiperazin-2-oneAnalgesicNot reported

Q & A

Q. Basic Research Focus

  • NMR Spectroscopy : 1H^1\text{H}- and 13C^{13}\text{C}-NMR confirm the ethoxyphenyl acetyl group (δ ~1.35 ppm for CH3_3CH2_2O, δ ~170 ppm for ketone carbonyl) and piperazine ring protons (δ ~3.0–4.0 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak (expected m/zm/z ~359.4 for C20_{20}H25_{25}N2_2O3_3) .
  • HPLC Purity : Reverse-phase HPLC with a C18 column (ACN/water gradient) ensures >95% purity, critical for biological assays .

Advanced Consideration : Use 2D NMR (e.g., COSY, NOESY) to resolve overlapping signals from the dimethylpiperazine moiety.

How can researchers reconcile contradictory biological activity data observed in structural analogs?

Advanced Research Focus
Discrepancies in activity (e.g., antimicrobial vs. inactive analogs) may arise from substituent effects:

  • SAR Analysis : Compare analogs like 4-fluorophenyl vs. 4-ethoxyphenyl derivatives to assess electronic/steric contributions .
  • Physicochemical Profiling : Measure logPP and pKaK_a to correlate lipophilicity/basicty with membrane permeability .
  • Crystallographic Overlays : Superimpose structures with active compounds (e.g., from PDB) to identify critical binding interactions .

Methodological Note : Use multivariate statistical models (e.g., PCA) to deconvolute multifactorial activity data.

What computational strategies can predict the metabolic stability of this compound?

Q. Advanced Research Focus

  • In Silico Metabolism : Tools like SwissADME predict cytochrome P450 oxidation sites (e.g., ethoxy group demethylation) .
  • MD Simulations : Simulate liver microsomal environments to estimate half-life and metabolite formation .
  • Docking Studies : Model interactions with CYP3A4/2D6 isoforms to identify metabolic hotspots .

Validation : Pair predictions with in vitro microsomal assays (e.g., human liver microsomes + NADPH) for experimental validation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.